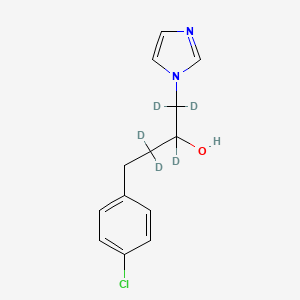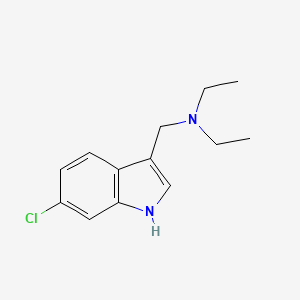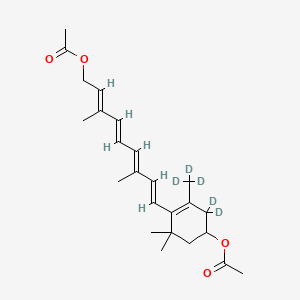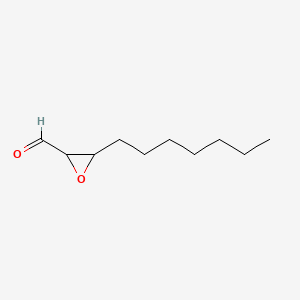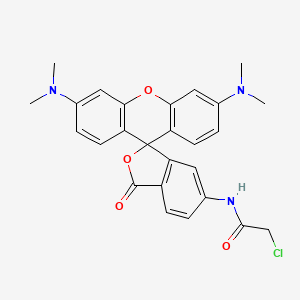
Cefadroxil-d4 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefadroxil-d4 (Major) is a deuterium-labeled derivative of cefadroxil, a first-generation cephalosporin antibiotic. It is primarily used as a reference standard in analytical and research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the cefadroxil molecule. This labeling allows for more precise analytical measurements in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefadroxil-d4 (Major) involves the incorporation of deuterium atoms into the cefadroxil molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Cefadroxil-d4 (Major) follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for research and analytical applications .
化学反応の分析
Types of Reactions: Cefadroxil-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Cefadroxil-d4 (Major) into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Cefadroxil-d4 (Major) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of cefadroxil to understand its behavior in biological systems.
Medicine: Utilized in clinical research to investigate the efficacy and safety of cefadroxil in treating bacterial infections.
Industry: Applied in the development and quality control of pharmaceutical formulations containing cefadroxil.
作用機序
Cefadroxil-d4 (Major) is similar to other cephalosporin antibiotics such as cephalexin and cephradine. it has unique properties due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical measurements. Compared to cephalexin and cephradine, Cefadroxil-d4 (Major) exhibits a longer serum half-life and is less affected by food intake, making it more suitable for certain research applications .
類似化合物との比較
Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cephradine: A cephalosporin antibiotic with a similar spectrum of activity but different stability and absorption characteristics.
特性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNMSULHIODTC-AUTKPGNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
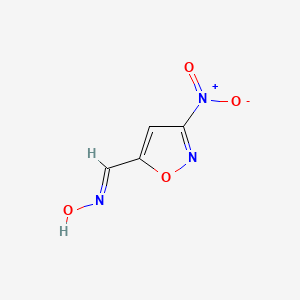
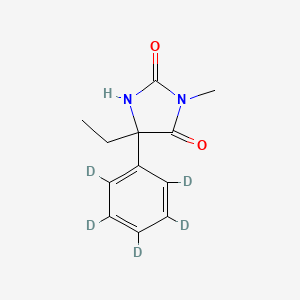

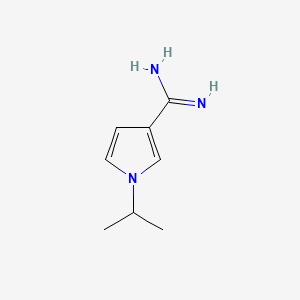

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)


